2-prop-2-enoxyethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-prop-2-enoxyethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-allyloxyethyl group. This compound is known for its applications in various fields, including analytical chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-allyloxyethyl ester typically involves the reaction of toluene-4-sulfonyl chloride with 2-allyloxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like N,N-dimethylformamide. The general reaction scheme is as follows:
Toluene-4-sulfonyl chloride+2-allyloxyethanol→Toluene-4-sulfonic acid 2-allyloxyethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2-allyloxyethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-prop-2-enoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield toluene-4-sulfonic acid and 2-allyloxyethanol.
Oxidation: The allyl group can undergo oxidation to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Hydrolysis Products: Toluene-4-sulfonic acid and 2-allyloxyethanol.
Oxidation Products: Epoxides or diols derived from the allyl group.
Wissenschaftliche Forschungsanwendungen
2-prop-2-enoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Analytical Chemistry: Used as a fluorescent labeling reagent for the sensitive determination of fatty acids in biological samples.
Organic Synthesis: Acts as a precursor for the synthesis of various organic compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of toluene-4-sulfonic acid 2-allyloxyethyl ester involves its ability to act as a leaving group in substitution reactions. The sulfonic acid moiety enhances the electrophilicity of the ester, making it more susceptible to nucleophilic attack. The allyl group can also participate in various reactions, such as oxidation, due to the presence of the double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene-4-sulfonic acid 2-vinyloxyethyl ester: Similar structure but with a vinyloxy group instead of an allyloxy group.
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: Contains a more complex aromatic system.
Uniqueness
2-prop-2-enoxyethyl 4-methylbenzenesulfonate is unique due to its combination of the sulfonic acid moiety and the allyloxyethyl group, which provides distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C12H16O4S |
---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
2-prop-2-enoxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3 |
InChI-Schlüssel |
FMSLIZMDBRKBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.